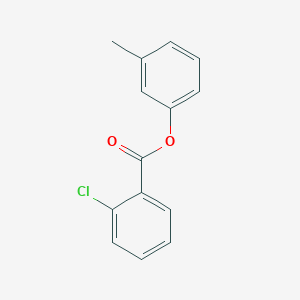
2-(Thien-2-ylcarbonyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thien-2-ylcarbonyl)cyclohexanone, commonly known as TCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH belongs to the class of arylcyclohexylamines and has a molecular formula of C14H15NO2S.
Mécanisme D'action
The mechanism of action of TCH is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. TCH is thought to bind to the receptor and inhibit its activity, leading to the suppression of pain and inflammation.
Biochemical and Physiological Effects:
TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects in animal models. TCH has also been shown to have antidepressant and anxiolytic effects in rodents. TCH has been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. TCH also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of TCH. First, the mechanism of action of TCH needs to be further elucidated to understand its effects on the NMDA receptor. Second, the potential use of TCH in the treatment of neurological disorders such as depression and anxiety needs to be investigated in clinical trials. Third, the use of TCH as a building block for the synthesis of other compounds needs to be explored further. Fourth, the use of TCH as a dopant for the preparation of conducting polymers needs to be optimized to improve their properties.
Conclusion:
In conclusion, TCH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH has been extensively studied for its potential use in medicine, chemistry, and material science. TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water and short half-life. There are several future directions for the study of TCH, including further elucidation of its mechanism of action, investigation of its potential use in the treatment of neurological disorders, exploration of its use as a building block for the synthesis of other compounds, and optimization of its use as a dopant for the preparation of conducting polymers.
Méthodes De Synthèse
TCH can be synthesized through a multi-step reaction process that involves the condensation of thioacetamide and cyclohexanone followed by cyclization and oxidation. The yield of TCH can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
TCH has been extensively studied for its potential applications in various fields such as medicine, chemistry, and material science. In medicine, TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects. TCH has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders. In chemistry, TCH has been used as a building block for the synthesis of other compounds. In material science, TCH has been used as a dopant for the preparation of conducting polymers.
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-(thiophene-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O2S/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
Clé InChI |
ALPXVBJYDYHXST-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
SMILES canonique |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

